Methyl 2-(4-aminopiperidin-1-yl)nicotinate
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Overview
Description
Methyl 2-(4-aminopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and piperidine, featuring a methyl ester group and an aminopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminopiperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with aminopiperidine. One common method includes the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the nucleophilic substitution reaction with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or nicotinate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperidine or nicotinate rings .
Scientific Research Applications
Methyl 2-(4-aminopiperidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety can interact with biological receptors or enzymes, modulating their activity. The nicotinate part of the molecule may influence cellular processes such as energy metabolism and signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-aminopiperidin-1-yl)nicotinate
- Methyl 5-methyl-6-(piperidin-1-yl)nicotinate
- Methyl 2-(2-ethylpiperidin-1-yl)nicotinate
Uniqueness
Methyl 2-(4-aminopiperidin-1-yl)nicotinate is unique due to the specific positioning of the aminopiperidine group, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIGJNGAFKSMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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